1-(5-Chloro-2-methylphenyl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine
Description
This compound belongs to the class of sulfonyl-substituted piperazine derivatives, characterized by a piperazine core functionalized with a 5-chloro-2-methylphenyl group at position 1 and a 2-methoxy-4-methylbenzenesulfonyl group at position 2. The structural complexity of this molecule arises from the sulfonyl linker and aromatic substituents, which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(2-methoxy-4-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-14-4-7-19(18(12-14)25-3)26(23,24)22-10-8-21(9-11-22)17-13-16(20)6-5-15(17)2/h4-7,12-13H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKPSPSTOALPPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-methylphenyl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine typically involves a multi-step process:
-
Step 1: Formation of the Piperazine Ring
- Starting materials: Ethylenediamine and a suitable dihalide (e.g., 1,2-dichloroethane).
- Reaction conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, under reflux conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-methylphenyl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products:
- Oxidation products: Sulfoxides, sulfones.
- Reduction products: Thiol derivatives.
- Substitution products: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-(5-Chloro-2-methylphenyl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with structurally related piperazine derivatives, focusing on substituent variations, synthetic routes, and biological activities.
Substituent Variations and Physicochemical Properties
Key Research Findings and Trends
Substituent Impact :
- Electron-donating groups (e.g., methoxy, methyl) improve solubility but may reduce metabolic stability .
- Bulky substituents (e.g., mesityl, isopropoxy) enhance target selectivity but complicate synthesis .
Biological Efficacy :
- Sulfonyl-linked piperazines exhibit broad-spectrum activity, with potency influenced by aromatic substituent electronics .
- Chlorine atoms enhance binding to hydrophobic enzyme pockets, as seen in cytotoxic derivatives .
Synthetic Challenges :
- Steric hindrance from bulky groups necessitates optimized reaction conditions (e.g., elevated temperatures or polar solvents) .
Biological Activity
1-(5-Chloro-2-methylphenyl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine with various substituted aromatic groups. The presence of the chloro and methoxy groups plays a crucial role in modulating its biological activity.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticonvulsant and its effects on other biological systems.
Anticonvulsant Activity
Research indicates that compounds similar to this compound exhibit significant anticonvulsant properties. For example, studies have shown that piperazine derivatives can effectively inhibit seizures in animal models, such as the maximal electroshock seizure (MES) model in Wistar rats .
Table 1: Anticonvulsant Activity Comparison
| Compound | Activity (MES Model) | Neurotoxicity |
|---|---|---|
| This compound | High | Low |
| Phenytoin | Standard | Moderate |
| Other Piperazine Derivatives | Variable | Variable |
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the piperazine ring and the introduction of various substituents significantly influence the compound's potency and selectivity. For instance, the presence of electron-withdrawing groups like chloro enhances anticonvulsant activity, while methoxy groups can improve solubility and bioavailability.
Case Studies
Several case studies have documented the efficacy of piperazine derivatives in treating neurological disorders. For instance, a study demonstrated that a series of piperazine compounds showed varying degrees of anticonvulsant activity, with some derivatives exhibiting minimal neurotoxicity at therapeutic doses .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include absorption, distribution, metabolism, and excretion (ADME).
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | Moderate |
| Half-life | 3-6 hours |
| Metabolism | Hepatic |
| Excretion | Renal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
